CALP1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

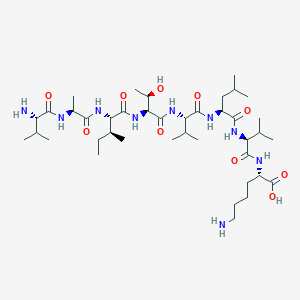

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75N9O10/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHLCKNMRKYLK-KVZSNLRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CALP1: A Technical Guide to a Synthetic Calmodulin Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CALP1 (Calcium-Like Peptide 1) is a cell-permeable, synthetic octapeptide designed to function as a calmodulin (CaM) agonist. Unlike endogenous calcium signals, this compound offers a novel modality for probing and manipulating CaM-dependent pathways. It was developed based on the concept of inverted hydropathy, designed to interact specifically with the EF-hand calcium-binding motifs of CaM[1][2]. This guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of its core signaling pathways.

The peptide's primary sequence is Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK)[1]. Its ability to permeate cell membranes allows it to directly interact with intracellular targets, principally calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor and transducer of calcium signals in all eukaryotic cells. By binding to CaM, this compound can induce a conformational change similar to that caused by calcium binding, leading to the modulation of various downstream effectors.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around its direct interaction with calmodulin. Calmodulin contains four EF-hand motifs, which are helix-loop-helix structural domains that bind Ca2+ ions[3][4]. The binding of calcium to these sites induces a significant conformational change in CaM, exposing hydrophobic surfaces that allow it to interact with and regulate a multitude of target proteins[4].

This compound mimics the effect of calcium by binding directly to these EF-hand domains. This interaction forces CaM to adopt an active conformation, even in the absence of elevated intracellular calcium levels. This "calcium-free" activation is a key feature of this compound, enabling the specific activation of CaM-dependent pathways without inducing the global and potentially cytotoxic effects of widespread calcium influx.

The two primary, well-documented downstream effects of this compound are:

-

Agonistic Activation of CaM-Dependent Enzymes: The this compound-CaM complex can directly activate downstream enzymes. The most well-characterized example is the activation of Ca2+/calmodulin-dependent phosphodiesterase (PDE), an enzyme that hydrolyzes cyclic nucleotides like cAMP[1][2].

-

Inhibition of Calcium Channels and Apoptosis: this compound can also act as an inhibitor of certain calcium channels by binding to their cytoplasmic CaM-binding domains. This interaction can block or reduce calcium influx, thereby preventing Ca2+-mediated cytotoxicity and apoptosis. This has been observed with channels such as the NMDA receptor[1].

Caption: Core signaling pathways modulated by the this compound peptide.

Quantitative Data Summary

The biological activity of this compound has been quantified in several key assays. The following tables summarize the available data.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Target/Effect | Source |

|---|---|---|---|

| IC50 | 52 µM | Inhibition of Ca2+-mediated cytotoxicity/apoptosis | [1] |

| Kd | 88 µM | Binding to Calmodulin (CaM) | DC Chemicals |

Detailed Experimental Protocols

Reproducible research requires detailed methodologies. The following sections provide protocols for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Calmodulin-Dependent Phosphodiesterase (PDE) Activation Assay

This assay measures the ability of the this compound-CaM complex to activate PDE in the absence of calcium, demonstrating this compound's agonistic activity.

Objective: To determine if this compound can activate CaM-dependent PDE in a calcium-free environment.

Materials:

-

This compound Peptide (VAITVLVK)

-

Bovine Brain Calmodulin (CaM)

-

Bovine Brain Phosphodiesterase (PDE1)

-

Cyclic AMP (cAMP), tritiated ([³H]-cAMP)

-

Reaction Buffer: 0.01 M MOPS, 0.09 M KCl, 5 mM MgCl₂, pH 7.0

-

Calcium Chelator: 0.1 mM EGTA

-

Stop Solution: 0.1 M HCl

-

Neutralizing Solution: 0.1 M NaOH

-

Anion-exchange resin (e.g., AG 1X2)

-

Scintillation fluid and counter

Procedure:

-

Preparation: To minimize background calcium, all plasticware should be acid-washed, and all solutions prepared with calcium-free deionized water.

-

Reaction Setup: In polypropylene tubes, prepare the reaction mixture by adding the following in order:

-

Reaction Buffer

-

0.1 mM EGTA (to chelate any trace Ca2+)

-

5 nM Calmodulin (CaM)

-

This compound peptide at desired concentrations (e.g., 1 µM to 100 µM)

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes to allow for the formation of the this compound-CaM complex.

-

Enzyme Addition: Add 0.05 units/ml of PDE to the reaction mixture.

-

Initiation: Start the reaction by adding tritiated cAMP to a final concentration of 4 mM.

-

Incubation: Allow the reaction to proceed at 30°C for 20 minutes.

-

Termination: Stop the reaction by adding the Stop Solution (0.1 M HCl), which denatures the enzyme.

-

Separation: Neutralize the reaction with NaOH. Apply the mixture to an anion-exchange column to separate the unhydrolyzed [³H]-cAMP from the [³H]-AMP product.

-

Quantification: Elute the [³H]-AMP and quantify the amount of hydrolyzed cAMP using a scintillation counter.

-

Analysis: Calculate the percentage of cAMP hydrolysis, correcting for background PDE activity (a reaction tube with no CaM or this compound). Plot PDE activity as a function of this compound concentration.

Caption: Workflow for the this compound-mediated PDE activation assay.

Protocol 2: Inhibition of NMDA-Induced Calcium Influx Assay

This protocol uses a fluorescent calcium indicator to measure how this compound prevents the rise in intracellular calcium following stimulation of NMDA receptors in cultured neurons.

Objective: To quantify the inhibitory effect of this compound on NMDA receptor-mediated Ca2+ influx.

Materials:

-

Primary hippocampal or cortical neuron cultures

-

This compound Peptide

-

Fluorescent Ca2+ indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

-

NMDA (N-methyl-D-aspartate)

-

Glycine (co-agonist for NMDA receptors)

-

Fluorescence microscope with time-lapse imaging capability

Procedure:

-

Cell Culture: Plate primary neurons on glass-bottom dishes suitable for live-cell imaging and culture for 10-14 days in vitro.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove culture medium from neurons, wash once with HBSS.

-

Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and allow 20-30 minutes for de-esterification of the dye.

-

-

This compound Pre-treatment: Incubate the dye-loaded neurons with the desired concentration of this compound (e.g., 10-100 µM) in HBSS for 15-30 minutes prior to imaging. A control group should be incubated with HBSS only.

-

Imaging Setup:

-

Mount the dish on the fluorescence microscope stage, maintaining physiological temperature (37°C).

-

Set the excitation/emission wavelengths appropriate for the chosen dye (e.g., 488/520 nm for Fluo-4).

-

-

Baseline Measurement: Record baseline fluorescence for 60-120 seconds to establish a stable signal (F₀).

-

Stimulation: Add a solution of NMDA (e.g., 20-50 µM) and glycine (10 µM) to the dish while continuously recording fluorescence.

-

Post-Stimulation Recording: Continue recording for 3-5 minutes to capture the peak and subsequent decay of the calcium signal.

-

Analysis:

-

For each cell, quantify the change in fluorescence over time.

-

Normalize the fluorescence signal as a ratio (ΔF/F₀), where ΔF = (F - F₀).

-

Calculate the peak amplitude or the area under the curve for both control and this compound-treated groups.

-

Determine the IC₅₀ value by testing a range of this compound concentrations.

-

Caption: Workflow for the NMDA-induced calcium influx inhibition assay.

Conclusion

This compound is a powerful research tool that acts as a specific, cell-permeable agonist of calmodulin. Its mechanism of action—binding to EF-hand motifs to induce a calcium-independent activation of CaM—allows for the targeted manipulation of CaM-dependent signaling pathways. This guide has detailed its dual functions in activating downstream enzymes like PDE and inhibiting calcium channel activity to prevent apoptosis. The provided quantitative data and experimental protocols serve as a comprehensive resource for scientists seeking to utilize this compound in their research, from basic signal transduction studies to the development of novel therapeutic strategies targeting calmodulin-regulated processes.

References

The Competitive Dance of CaBP1 and Calmodulin: A Technical Guide to their Binding Affinity and Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental cellular process governed by a sophisticated network of sensors, effectors, and regulatory proteins. At the heart of many of these pathways lies calmodulin (CaM), a ubiquitous Ca²⁺-binding protein that decodes intracellular Ca²⁺ transients into cellular responses. However, the intricacies of Ca²⁺ signaling are not solely dictated by CaM. A family of Ca²⁺-binding proteins (CaBPs) structurally related to CaM adds another layer of complexity and regulatory finesse. This technical guide focuses on the interaction between Calcium-Binding Protein 1 (CaBP1) and calmodulin, particularly their competitive binding to target proteins and the profound functional consequences of this interplay. While the term "CALP1" was initially queried, the preponderance of scientific literature points to CaBP1 as the key protein engaging in a well-documented competitive relationship with calmodulin. This guide will delve into the quantitative binding affinities, the experimental methodologies used to determine these parameters, and the signaling pathways modulated by this molecular competition, with a primary focus on the regulation of voltage-gated calcium channels (CaVs).

Quantitative Binding Affinities: A Tale of Two Sensors

The differential regulation of target proteins by CaM and CaBP1 stems from their distinct binding affinities, both for Ca²⁺ and for their common binding partners. A crucial target is the IQ motif found in the C-terminal tail of L-type voltage-gated calcium channels, such as CaV1.2. The binding of either CaM or CaBP1 to this motif has opposing effects on channel function.

The following tables summarize the key quantitative data regarding the binding affinities of CaBP1 and calmodulin.

Table 1: Dissociation Constants (Kd) for the Interaction with the CaV1.2 IQ Motif

| Interacting Proteins | Condition | Dissociation Constant (Kd) | Reference |

| Ca²⁺-bound CaBP1 and CaV1.2 IQ motif | Ca²⁺-saturated | 0.29 nM (2.9 x 10⁻¹⁰ M) | [1] |

| Ca²⁺/Calmodulin and CaV1.2 IQ motif | Ca²⁺-saturated | Sub-picomolar | [2] |

| apo-Calmodulin and CaV1.2 IQ motif | Ca²⁺-free | ~1 µM | [3] |

Table 2: Apparent Dissociation Constants (Kd) for Ca²⁺ Binding when Complexed with the IQ Motif

| Protein-IQ Complex | Apparent Ca²⁺ Dissociation Constant (Kd) | Reference |

| Calmodulin-IQ complex | ~100 nM | [4][5] |

| CaBP1-IQ complex | ~100 nM | [4][5] |

Signaling Pathways: The Dichotomy of Calcium Channel Regulation

The competitive binding of CaBP1 and calmodulin to the IQ motif of CaV1.2 channels is a critical regulatory node in cellular Ca²⁺ homeostasis. The binding of each protein elicits a distinct functional outcome on the channel's activity.

-

Calmodulin (CaM): In the presence of elevated intracellular Ca²⁺, Ca²⁺-bound CaM binds to the IQ motif, leading to Calcium-Dependent Inactivation (CDI) of the channel. This is a negative feedback mechanism that curtails Ca²⁺ influx, preventing cellular Ca²⁺ overload.

-

Calcium-Binding Protein 1 (CaBP1): In contrast, the binding of CaBP1 to the IQ motif blocks CaM-mediated CDI. Instead, it can promote Calcium-Dependent Facilitation (CDF) , a process that enhances channel activity and sustains Ca²⁺ influx.

This differential regulation allows for fine-tuning of Ca²⁺ signals in a cell-type and context-dependent manner.

References

- 1. researchgate.net [researchgate.net]

- 2. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Structure and Sequence Analysis of Calcium-Binding Protein 1 (CALP1/CaBP1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-binding protein 1 (CaBP1), also known as Caldendrin, is a neuron-specific calcium sensor and a member of the calmodulin (CaM) superfamily. It plays a critical role in the fine-tuning of intracellular calcium signaling pathways, primarily through its interaction with and modulation of inositol 1,4,5-trisphosphate receptors (InsP3Rs) and voltage-gated calcium channels. This technical guide provides a comprehensive analysis of the structure, sequence, and function of human CaBP1, including its various isoforms. Detailed experimental protocols for the investigation of CaBP1 are presented, along with a summary of key quantitative data and visualizations of its signaling pathways.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes. The spatial and temporal dynamics of intracellular Ca²⁺ signals are tightly regulated by a host of Ca²⁺-binding proteins that act as sensors and effectors. Calcium-binding protein 1 (CaBP1) is a key player in this intricate network, particularly within the nervous system where it is predominantly expressed.[1] Unlike the ubiquitously expressed calmodulin, CaBP1 exhibits a more restricted expression pattern and distinct functional properties, allowing for specialized modulation of Ca²⁺ signaling in different neuronal subtypes.

Alternative splicing of the CABP1 gene gives rise to several isoforms, most notably Caldendrin, and the shorter CaBP1-L (long) and CaBP1-S (short) variants. These isoforms differ primarily in their N-terminal regions, which influences their subcellular localization and protein-protein interactions. This guide will delve into the structural and sequential intricacies of these isoforms and their functional implications in cellular signaling.

Gene and Isoform Sequence Analysis

The human CABP1 gene is located on chromosome 12.[2] Alternative splicing of the CABP1 transcript results in multiple protein isoforms with distinct N-termini.

Amino Acid Sequences of Human CaBP1 Isoforms

Below are the amino acid sequences for the major isoforms of human CaBP1, obtained from the UniProt database (Accession: Q9NZU7).[3]

Table 1: Amino Acid Sequences of Human CaBP1 Isoforms

| Isoform | UniProt ID | Length (amino acids) | Sequence |

| Caldendrin (Canonical) | Q9NZU7-4 | 370 | MGLSNGSVKGDPAELDSAIKELKQAFELYDTDRSGYITCNELRDAMEIVALELRESLGSETRDFLRELDMSRSHDIKDGNGYISYAEFVRVIMTAK |

| L-CaBP1 | Q9NZU7-1 | 227 | MGNCVKYPLRNLSRKMCQEEQTSYMVVQTSEEGLAADAELPGPLLMLAQNCAVMHNLLGPACIFLRKGFAENRQPK |

| S-CaBP1 | Q9NZU7-2 | 167 | MGNCVKYPLRNLSRKMCQEEQTSYMVVQTSEEGLAADAELPGPLLMLAQNCAVMHNLLGPACIFLRKGFAENRQP |

Note: The sequences provided are illustrative and may vary slightly between different database entries. For the most up-to-date and complete sequence information, please refer to the NCBI and UniProt databases.

Structural Analysis of CaBP1

CaBP1, like other members of the calmodulin superfamily, possesses a dumbbell-shaped structure characterized by two globular domains (N- and C-lobes) connected by a flexible central linker. Each lobe contains two EF-hand motifs, which are the primary sites of calcium binding.[2]

EF-Hand Motifs

CaBP1 contains four EF-hand motifs. However, a key distinguishing feature of CaBP1 is that its second EF-hand (EF-2) is non-functional in binding Ca²⁺ due to sequence variations in the Ca²⁺-coordinating residues. The first EF-hand (EF-1) can bind Mg²⁺, while EF-3 and EF-4 in the C-lobe are the high-affinity Ca²⁺-binding sites.[4] This differential ion-binding capacity contributes to the unique regulatory properties of CaBP1.

Table 2: Properties of CaBP1 EF-Hand Motifs

| EF-Hand Motif | Location | Calcium Binding | Magnesium Binding | Notes |

| EF-1 | N-lobe | Low affinity | Yes | Plays a structural role. |

| EF-2 | N-lobe | No | No | Lacks critical Ca²⁺-coordinating residues. |

| EF-3 | C-lobe | High affinity | Yes | Primary Ca²⁺ sensing site. |

| EF-4 | C-lobe | High affinity | Yes | Primary Ca²⁺ sensing site. |

Three-Dimensional Structure

The three-dimensional structure of CaBP1 has been determined by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Several structures are available in the Protein Data Bank (PDB).

Table 3: Publicly Available 3D Structures of CaBP1

| PDB ID | Method | Description |

| 2K7B | NMR | Solution structure of the N-terminal domain of human CaBP1 |

| 2K7D | NMR | Solution structure of the C-terminal domain of human CaBP1 in the Ca²⁺-bound state |

| 3OX5 | X-ray Diffraction | Crystal structure of human CaBP1 |

| 3OX6 | X-ray Diffraction | Crystal structure of human CaBP1 in complex with the IQ motif of CaV1.2 |

The structures reveal that the N-lobe of CaBP1 can adopt a "closed" conformation even when Ca²⁺ is bound to EF-1, which is distinct from the typical "open" conformation of CaM upon Ca²⁺ binding.[5] This structural feature is thought to be important for the specific target recognition and regulation by CaBP1.

Signaling Pathways and Molecular Interactions

CaBP1 exerts its regulatory functions through direct interactions with key components of the cellular calcium signaling machinery.

Regulation of Inositol 1,4,5-Trisphosphate Receptors (InsP3Rs)

CaBP1 is a potent modulator of InsP3Rs, which are intracellular channels that release Ca²⁺ from the endoplasmic reticulum. CaBP1 can both inhibit and facilitate InsP3R activity depending on the cellular context and Ca²⁺ concentration. It interacts with the N-terminal region of the InsP3R, influencing its gating properties.

References

- 1. Purification of a recombinant membrane protein tagged with a calmodulin-binding domain: properties of chimeras of the Escherichia coli nicotinamide nucleotide transhydrogenase and the C-terminus of human plasma membrane Ca2+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Nuclear magnetic resonance structure of calcium-binding protein 1 in a Ca(2+) -bound closed state: implications for target recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Calpain-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain-1 (CALP1), a calcium-dependent cysteine protease, has been a subject of intensive research for over half a century, revealing its critical role as a modulator of a vast array of cellular functions. Its discovery in 1964 marked the identification of a new class of intracellular, non-lysosomal proteases.[1] Initially described as a "calcium-activated neutral protease" (CANP), its distinct properties set it apart from the well-characterized lysosomal cathepsins.[1] The name "calpain" was later coined to reflect its dual characteristics: a calcium-regulated enzyme akin to calmodulin and a cysteine protease similar to papain.[1] This guide provides a comprehensive technical overview of the discovery, history, and core research areas of calpain-1, tailored for professionals in the field.

The Early Years: Discovery and Isoform Identification

The journey of calpain research began with the observation of calcium-dependent proteolytic activity in various tissues. It was soon established that this activity was attributable to two major isoforms, distinguished by their in vitro calcium requirements: µ-calpain (calpain-1), activated by micromolar concentrations of Ca2+, and m-calpain (calpain-2), which requires millimolar Ca2+ concentrations for activation.[1][2] Structurally, both are heterodimers composed of a large 80 kDa catalytic subunit (calpain-1 or calpain-2) and a common small 28 kDa regulatory subunit.[3][4] This fundamental discovery laid the groundwork for decades of research into the specific roles of each isoform.

Quantitative Data Summary

A critical aspect of understanding calpain-1 lies in its quantitative characteristics, from its expression levels to its enzymatic activity and inhibition. The following tables summarize key quantitative data from various studies.

Table 1: Calpain-1 Expression Levels

| Organism/Tissue | Method | Relative Expression Level | Reference |

| Rat Brain (E18 to P90) | Western Blot | 75% increase from E18 to P90 | [5] |

| Human Gastric Cancer vs. Normal Mucosa | Immunohistochemistry | No significant change in protein level | [6] |

| Human Laryngeal/Laryngopharyngeal Squamous Cell Carcinoma | RT-qPCR | High expression associated with regional metastases | [7] |

Table 2: Kinetic and Interaction Parameters of Calpain-1

| Parameter | Value | Condition | Reference |

| Dissociation Constant (KD) | |||

| CAPN1-CAPNS1 Interaction | 185 nM | In the presence of 5 mM Ca2+ | [8] |

| CAPN1-CAPNS1 Interaction | 362 nM | In the presence of Mg2+ | [8] |

| Half-maximal Ca2+ Concentration for Interaction | |||

| CAPN1-CAPNS1 Interaction | 59.9 µM | [8] |

Table 3: Inhibitor Potency against Calpain-1

| Inhibitor | IC50 | Ki | Reference |

| Calpain Inhibitor-1 (compound 36) | 100 nM | 2.89 µM | [9][10] |

| Calpeptin | 5.0, 40.0, 52.0, 1000.0 nM (values vary by study) | [11] | |

| CID 11199915 | 70.0 nM | 10.0, 15.0, 15.5 nM (values vary by study) | [11] |

| Oxidized α-mercaptoacrylic acid derivative (compound 23) | 7.5 nM | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines protocols for key experiments in calpain-1 research.

Purification of Calpain-1

1. Recombinant 6His-tagged Calpain-1 Purification from E. coli [13]

-

Expression: Grow BL21 bacteria expressing 6His-tagged calpain-1 to an OD of 0.6. Induce protein expression with 0.2 mM IPTG and grow overnight at 17°C.

-

Lysis: Harvest cells by centrifugation (4000 g at 4°C for 20 min). Resuspend the pellet in lysis buffer.

-

Purification: Perform affinity chromatography using a nickel-charged resin to capture the 6His-tagged protein. Elute the purified calpain-1.

2. Single-Step Purification from Tissue using Anion-Exchange Chromatography [14][15]

-

Homogenization and Dialysis: Homogenize the tissue (e.g., muscle) in an appropriate buffer and dialyze the extract.

-

Chromatography: Load the dialyzed sample onto a DEAE Sephacel anion-exchange column.

-

Elution: Elute the proteins using a stepwise, increasing gradient of NaCl. Calpastatin elutes first, followed by calpain-1, and then calpain-2.

Calpain Activity Assays

1. Fluorometric Assay using Ac-LLY-AFC Substrate [16][17][18]

-

Sample Preparation: Extract cytosolic proteins from cells (1-2 x 10^6) using an extraction buffer that prevents auto-activation of calpain. Determine the protein concentration of the lysate.

-

Reaction Setup: In a 96-well plate, add 50-200 µg of cell lysate to a final volume of 85 µL with extraction buffer. Include positive (active calpain) and negative (with calpain inhibitor) controls.

-

Assay: Add 10 µL of 10x Reaction Buffer and 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.

-

Incubation: Incubate at 37°C for 1 hour in the dark.

-

Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

2. Luminescence-Based Assay (Calpain-Glo™) [19]

-

Reagent Preparation: Prepare the Calpain-Glo™ Reagent and let it equilibrate to room temperature. For calpain activation, add CaCl2 to a final concentration of 2 mM.

-

Reaction Setup: In a 96-well plate, add the sample containing calpain.

-

Assay: Add an equal volume of the Calpain-Glo™ Reagent to each well.

-

Incubation: Mix and incubate at room temperature. The signal peaks within 5-15 minutes.

-

Measurement: Measure luminescence using a luminometer.

Calpain-1 Knockdown in Cell Culture

1. shRNA-mediated Knockdown [20][21][22]

-

Vector Preparation: Design and clone shRNA sequences targeting calpain-1 into a suitable viral (e.g., lentiviral) or plasmid vector.

-

Cell Transfection/Transduction:

-

Transient Transfection: Transfect cells (e.g., HCT116, HeLa, HEK293) with the shRNA plasmid using a transfection reagent like Lipofectamine RNAiMAX.

-

Viral Transduction: Produce lentiviral particles and transduce the target cells (e.g., MDA-MB-231).

-

-

Selection and Verification: If applicable, select for successfully transfected/transduced cells. Verify the knockdown efficiency at the mRNA level (RT-qPCR) and protein level (Western blot) 24-72 hours post-transfection/transduction.

Signaling Pathways Involving Calpain-1

Calpain-1 is a key player in numerous signaling pathways, often with opposing effects to its isoform, calpain-2. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.

Calpain-1 in Disease and as a Therapeutic Target

The dysregulation of calpain-1 activity has been implicated in a wide range of pathologies, making it a compelling target for drug development.

Neurodegenerative Diseases

In contrast to the neurotoxic effects of calpain-2, calpain-1 activation is generally considered neuroprotective.[23] It is required for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[23] However, the broader calpain system's overactivation is linked to neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, as well as injury from stroke and trauma.[24][25] This has spurred the development of calpain inhibitors as potential neuroprotective agents.

Cancer

The role of calpains in cancer is complex and appears to be context-dependent. Studies have shown associations between calpain expression and metastasis in certain cancers.[7] For instance, high expression of calpain-1 has been linked to regional metastases in laryngeal cancer.[7] In gastric cancer, however, calpain-1 levels were not significantly different from normal tissue, while calpain-2 was upregulated.[6]

Drug Development

The development of specific and potent calpain inhibitors is an active area of research. A variety of small molecules have been developed and tested, with some showing promise in preclinical models of neurodegenerative diseases and cancer.[26] The challenge lies in achieving isoform selectivity to target the detrimental effects of calpain-2 while preserving the beneficial functions of calpain-1.

Conclusion

From its initial discovery as a calcium-activated protease to its current status as a multifaceted regulator of cellular life and death, calpain-1 has proven to be a protein of immense scientific interest. The contrasting roles of calpain-1 and calpain-2 in critical processes like synaptic plasticity and neurodegeneration highlight the complexity of this proteolytic system. Continued research, aided by the robust experimental protocols and growing body of quantitative data outlined in this guide, will be essential for fully elucidating the functions of calpain-1 and for the successful development of therapeutics that target this important enzyme.

References

- 1. Calpain - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. Calpain 1 - Creative Enzymes [creative-enzymes.com]

- 5. Calpain 1 and Calpastatin Expression is Developmentally Regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the protein expression of calpain-1, calpain-2, calpastatin and calmodulin between gastric cancer and normal gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between the mRNA Expression Levels of Calpains 1/2 and Proteins Involved in Cytoskeleton Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calpain Inhibitor-1 | TargetMol [targetmol.com]

- 10. Calpain Inhibitor-1 | Proteasome | 1448429-06-8 | Invivochem [invivochem.com]

- 11. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 12. Conformationally restricted calpain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of recombinant calpain‐1 [bio-protocol.org]

- 14. Single-Step Purification of Calpain-1, Calpain-2, and Calpastatin Using Anion-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single-Step Purification of Calpain-1, Calpain-2, and Calpastatin Using Anion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. abcam.com [abcam.com]

- 18. abcam.com [abcam.com]

- 19. promega.com [promega.com]

- 20. jneurosci.org [jneurosci.org]

- 21. Calpain 1 Knockdown Improves Tissue Sparing and Functional Outcomes after Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]

- 25. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Calpain-1 in Neuronal Excitotoxicity: A Technical Guide

A Note on Nomenclature: The term "CALP1" is not a standard identifier for a specific gene or protein in the context of neuroscience. This guide proceeds under the assumption that "this compound" refers to Calpain-1 , a calcium-dependent cysteine protease encoded by the CAPN1 gene. Calpain-1 is a well-established mediator of neuronal damage in excitotoxic conditions.

Executive Summary

Neuronal excitotoxicity, a pathological process involving the overactivation of glutamate receptors, leads to a cascade of detrimental intracellular events, culminating in neuronal death. A key player in this cascade is the calcium-activated protease, Calpain-1. Under physiological conditions, Calpain-1 is involved in processes like synaptic plasticity. However, excessive calcium influx through N-methyl-D-aspartate (NMDA) receptors during excitotoxicity leads to its sustained and pathological activation.[1] This guide provides an in-depth technical overview of the role of Calpain-1 in neuronal excitotoxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways.

The Core Mechanism of Calpain-1 in Excitotoxicity

The activation of Calpain-1 is a critical event that links the initial excitotoxic stimulus to downstream neurodegenerative pathways. The process can be summarized as follows:

-

Glutamate Receptor Overactivation: Excessive glutamate in the synaptic cleft leads to the persistent activation of ionotropic glutamate receptors, particularly NMDA receptors.

-

Calcium Influx: This overactivation results in a massive and sustained influx of calcium ions (Ca²⁺) into the neuron.

-

Calpain-1 Activation: Calpain-1 is activated by micromolar concentrations of intracellular calcium.[1][2] The sustained high levels of calcium during excitotoxicity lead to the persistent activation of Calpain-1.[1]

-

Substrate Cleavage and Cellular Dysfunction: Activated Calpain-1 cleaves a wide array of cellular proteins, leading to the breakdown of cellular architecture and function.[2]

Quantitative Data on Calpain-1 in Excitotoxicity

The following tables summarize key quantitative findings from studies on Calpain-1's role in neuronal excitotoxicity.

Table 1: Calpain-1 Activation and Neuronal Damage

| Experimental Model | Excitotoxic Stimulus | Key Finding | Reference |

| Hippocampal Cultures | Glutamate | Glutamate treatment resulted in damage to approximately 50% of neurons, which was reduced to 20-30% with calpain inhibitors.[3] | [3] |

| Hippocampal Cultures | Kainate or NMDA | Doses of kainate (0.15-1 µg) or NMDA (40-80 µg) sufficient to cause hippocampal damage markedly increased spectrin breakdown, a marker of calpain activation.[4] | [4] |

| Cortical Neurons | Glutamate (100 µM) | A significant increase in calpain activity was observed following a sustained loss of calcium homeostasis.[5] | [5] |

Table 2: Calpain-1 Substrate Cleavage in Excitotoxicity

| Substrate | Experimental Condition | Quantitative Change | Consequence | Reference |

| Spectrin | Glutamate-induced excitotoxicity | Increased levels of spectrin breakdown products (BDPs).[4] | Cytoskeletal collapse and neuronal degeneration. | [4] |

| NR2A subunit of NMDA receptor | Agonist stimulation of NMDA receptors | 45% decrease in NR2A immunoreactivity after 30 minutes.[6] | A potential neuroprotective feedback mechanism to reduce Ca²⁺ influx.[6] | [6] |

| NCX3 (Na⁺/Ca²⁺ exchanger) | Glutamate exposure in hippocampal neurons | Degradation detected after one hour of glutamate incubation.[1][7] | Impaired calcium extrusion, exacerbating Ca²⁺ overload. | [1][7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Calpain-1 Activation in Excitotoxicity

The following diagram illustrates the central signaling cascade leading from NMDA receptor activation to Calpain-1-mediated neuronal injury.

Caption: Calpain-1 activation pathway in excitotoxicity.

Experimental Workflow for Studying Calpain-1 in Excitotoxicity

This diagram outlines a typical experimental workflow to investigate the role of Calpain-1 in a neuronal culture model of excitotoxicity.

Caption: Experimental workflow for excitotoxicity studies.

Key Calpain-1 Substrates in Neuronal Excitotoxicity

Activated Calpain-1 targets a multitude of proteins, contributing to the multifaceted nature of excitotoxic neuronal death. Some of the most critical substrates include:

-

Cytoskeletal Proteins: Spectrin is a primary substrate, and its cleavage leads to the breakdown of the sub-membrane cytoskeleton, compromising neuronal integrity.[8] Other cytoskeletal components like microtubule-associated proteins (MAPs) and neurofilaments are also targeted.[8]

-

Glutamate Receptors: Calpain-1 can cleave the C-terminal domains of NMDA receptor subunits (NR2A and NR2B) and AMPA receptor subunits.[9][10] This can modulate receptor function and has been suggested as a potential feedback mechanism to limit excitotoxicity.[9]

-

Ion Transporters: The Na⁺/Ca²⁺ exchanger (NCX) is a target, and its degradation impairs the neuron's ability to extrude calcium, thus exacerbating calcium overload.[1]

-

Signaling Proteins: Calpain-1 can cleave and alter the activity of various kinases and phosphatases, such as CaMKIIα and calcineurin, further dysregulating intracellular signaling.[8]

-

Apoptotic and Necrotic Factors: Calpain-1 can cleave pro-apoptotic proteins like Bid and caspases, and also apoptosis-inducing factor (AIF), linking excitotoxicity to programmed cell death pathways.[11][12]

Detailed Experimental Protocols

Induction of Excitotoxicity in Primary Neuronal Cultures

This protocol describes a common method for inducing excitotoxicity in vitro.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on coverslips or multi-well plates.[13]

-

Neurobasal medium or other suitable culture medium.

-

L-glutamic acid stock solution.

-

Extracellular solution (ECS) or Hank's Balanced Salt Solution (HBSS).[14][15]

Procedure:

-

Culture primary neurons to the desired maturity (e.g., 12-15 days in vitro).

-

Prepare a working solution of L-glutamate in ECS or serum-free culture medium to the final desired concentration (e.g., 25-100 µM).

-

Remove the culture medium from the neurons and wash gently with pre-warmed ECS.

-

Apply the glutamate-containing solution to the neurons.

-

Incubate for a defined period (e.g., 5 minutes to 24 hours), depending on the desired severity of the excitotoxic insult.[14][16]

-

For acute excitotoxicity models, the glutamate-containing medium is removed after a short exposure, the cells are washed, and then incubated in normal culture medium for a longer period (e.g., 20-24 hours) to assess delayed cell death.[13][14]

-

For chronic exposure models, the glutamate remains in the culture for the entire incubation period.

-

Proceed with endpoint assays to assess neuronal viability and Calpain-1 activation.

Fluorometric Assay for Calpain Activity

This protocol provides a general method for measuring Calpain-1 activity in cell lysates. Commercial kits are widely available and their specific instructions should be followed.

Materials:

-

Treated and control neuronal cell lysates.

-

Extraction buffer (often provided in kits, designed to prevent auto-activation of calpain).

-

Reaction buffer.

-

Calpain substrate (e.g., Ac-LLY-AFC).

-

Calpain inhibitor (for negative controls).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

Harvest neuronal cultures and prepare cell lysates using the provided extraction buffer on ice. This step is critical to isolate cytosolic proteins and prevent artefactual calpain activation.

-

Determine the protein concentration of the lysates.

-

In a 96-well black plate, add a standardized amount of protein from each lysate (e.g., 50-200 µg).

-

Prepare positive (active Calpain-1) and negative (lysate with calpain inhibitor) controls.

-

Add the 10X reaction buffer to each well.

-

Initiate the reaction by adding the calpain substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.[17]

-

Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Calpain activity is proportional to the fluorescence signal and can be expressed as relative fluorescence units (RFU) per milligram of protein.

Western Blotting for Spectrin Breakdown Products (BDPs)

This method is a reliable way to assess in situ Calpain-1 activation by detecting the cleavage of its primary substrate, spectrin.

Materials:

-

Neuronal cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against spectrin (recognizing both the intact protein and BDPs).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell lysates from control and excitotoxicity-treated neurons.

-

Determine protein concentration and load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-spectrin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for intact spectrin (~240 kDa) and the calpain-specific BDPs (~145/150 kDa). An increase in the ratio of BDPs to intact spectrin indicates Calpain-1 activation.

Therapeutic Implications

The central role of Calpain-1 in excitotoxicity makes it a compelling target for therapeutic intervention in neurological disorders characterized by this process, such as stroke, traumatic brain injury, and neurodegenerative diseases.[10] The development of potent and specific Calpain-1 inhibitors is an active area of research. However, challenges remain, including the need for inhibitors with good blood-brain barrier permeability and the potential for off-target effects due to the physiological roles of calpains.

Conclusion

Calpain-1 is a critical mediator of neuronal death in excitotoxicity. Its activation by excessive calcium influx triggers a cascade of proteolytic events that dismantle the neuron from within. Understanding the precise mechanisms of Calpain-1 activation and its downstream effects is crucial for the development of effective neuroprotective strategies. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate and target this important pathological process.

References

- 1. Calpain Activation and Na/Ca Exchanger Degradation Occur Downstream of Calcium Deregulation in Hippocampal Neurons Exposed to Excitotoxic Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of calpain proteolytic activity rescues neurons from glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calpain I activation is specifically related to excitatory amino acid induction of hippocampal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-time visualization of cytoplasmic calpain activation and calcium deregulation in acute glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calpain activation and Na+/Ca2+ exchanger degradation occur downstream of calcium deregulation in hippocampal neurons exposed to excitotoxic glutamate | Semantic Scholar [semanticscholar.org]

- 8. Targeting calpain in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calpain-mediated regulation of NMDA receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Regulatory role of calpain in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamate excitotoxicity in neurons triggers mitochondrial and endoplasmic reticulum accumulation of Parkin, and, in the presence of N-acetyl cysteine, mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.8. Glutamate-induced excitotoxicity [bio-protocol.org]

- 15. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 16. Excitotoxicity Triggered by Neurobasal Culture Medium | PLOS One [journals.plos.org]

- 17. abcam.com [abcam.com]

Investigating the Cell-Permeability of CALP1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CALP1, an octapeptide with the sequence Val-Ala-Ile-Thr-Val-Leu-Val-Lys, is a synthetic, cell-permeable molecule designed to act as a calmodulin (CaM) agonist.[1][2][3] Its ability to traverse the cell membrane and modulate intracellular calcium signaling pathways makes it a valuable tool for studying cellular processes and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's cell permeability, its mechanism of action, and detailed experimental protocols for its investigation.

Physicochemical Properties of this compound

A thorough understanding of a peptide's physical and chemical characteristics is fundamental to assessing its cell-permeability. Key properties of this compound are summarized below.

| Property | Value | Reference |

| Sequence | Val-Ala-Ile-Thr-Val-Leu-Val-Lys (VAITVLVK) | [1][3] |

| Molecular Weight | 842.09 g/mol | [1][2][3] |

| Molecular Formula | C40H75N9O10 | [1][2][3] |

| Solubility | Soluble to 1 mg/ml in water | [1] |

| CAS Number | 145224-99-3 | [1][2] |

Cell Permeability of this compound

While this compound is widely cited as a cell-permeable peptide, specific quantitative data on its uptake efficiency and the intracellular concentrations achieved remain limited in publicly available literature. However, its demonstrated biological effects within cells provide strong indirect evidence of its ability to cross the plasma membrane. For instance, this compound has been shown to inhibit Ca2+-mediated cytotoxicity and apoptosis with an IC50 of 52 μM, suggesting that it can reach this effective concentration within the cell.[1]

The precise mechanism of this compound's cellular entry has not been fully elucidated. Given its relatively small size and peptidic nature, it is likely to utilize one or more of the known pathways for cell-penetrating peptides (CPPs). These can include direct translocation across the lipid bilayer or endocytic pathways. Further research is required to definitively identify the import mechanism of this compound.

Mechanism of Action and Signaling Pathway

Once inside the cell, this compound functions as a calmodulin (CaM) agonist.[1][2] It is designed to interact with the EF-hand calcium-binding domains of CaM.[2] This interaction can activate CaM-dependent enzymes, such as phosphodiesterase, even in the absence of elevated intracellular calcium levels.[1][4] The activation of CaM-dependent signaling cascades can have profound effects on various cellular processes.

The binding of this compound to calmodulin and the subsequent activation of downstream effectors can be visualized as a signaling pathway.

Caption: this compound cellular uptake and subsequent activation of the calmodulin signaling pathway.

Experimental Protocols

To facilitate further investigation into the cell-permeability of this compound, this section provides detailed methodologies for key experiments.

Protocol 1: Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol describes a method to visualize and quantify the cellular uptake of this compound using fluorescence microscopy and flow cytometry.

Materials:

-

This compound peptide

-

Fluorescent dye with a reactive group (e.g., FITC, Rhodamine B isothiocyanate)

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Formaldehyde or paraformaldehyde for cell fixation

-

Mounting medium with DAPI

-

Fluorescence microscope

-

Flow cytometer

Procedure:

-

Labeling of this compound:

-

Conjugate the fluorescent dye to the N-terminus or the lysine side chain of this compound according to the dye manufacturer's protocol.

-

Purify the labeled peptide using HPLC to remove unconjugated dye and unlabeled peptide.

-

Confirm the identity and purity of the fluorescently labeled this compound using mass spectrometry.

-

-

Cell Culture and Treatment:

-

Culture the chosen cell line to 70-80% confluency in appropriate culture vessels.

-

Prepare a stock solution of the fluorescently labeled this compound in a suitable solvent (e.g., water, DMSO).

-

Dilute the labeled this compound in cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Incubate the cells with the this compound-containing medium for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

-

-

Fluorescence Microscopy:

-

Grow cells on glass coverslips in a multi-well plate.

-

After incubation with labeled this compound, wash the cells three times with cold PBS to remove extracellular peptide.

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

-

Capture images to observe the intracellular localization of the labeled this compound.

-

-

Flow Cytometry:

-

Grow cells in a multi-well plate.

-

After incubation, wash the cells with cold PBS.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS containing 2% fetal bovine serum.

-

Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized peptide.

-

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for assessing this compound cellular uptake.

Protocol 2: Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of intracellular this compound to activate CaM-dependent phosphodiesterase.

Materials:

-

Cell line of interest

-

This compound peptide

-

Cell lysis buffer

-

PDE assay buffer (containing Tris-HCl, MgCl2, and a PDE substrate like cAMP or cGMP)

-

Calmodulin

-

Calcium chloride (CaCl2)

-

EGTA

-

Enzyme solution (e.g., snake venom nucleotidase)

-

Phosphate detection reagent (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of this compound for a specific duration.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

-

PDE Activity Measurement:

-

Prepare reaction mixtures in a 96-well plate. Include the following controls:

-

Basal activity (lysate only)

-

Ca2+/CaM-stimulated activity (lysate + CaCl2 + Calmodulin)

-

This compound-treated lysate activity

-

-

Add the cell lysate to the PDE assay buffer containing the substrate (cAMP or cGMP).

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction and add the enzyme solution (e.g., snake venom nucleotidase) to convert the product (AMP or GMP) to adenosine/guanosine and inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the PDE activity based on a standard curve generated with known concentrations of phosphate.

-

Conclusion

This compound represents a significant tool for the study of calcium-calmodulin signaling. While its cell-permeable nature is well-established through its observed intracellular effects, further quantitative studies are necessary to fully characterize its uptake kinetics and mechanism. The experimental protocols provided in this guide offer a framework for researchers to conduct these investigations and to further explore the therapeutic potential of this intriguing peptide. The continued study of this compound will undoubtedly contribute to a deeper understanding of the intricate role of calcium in cellular function.

References

The intricate Dance of Calcium: A Technical Guide to the Interaction of Calpain-1 with EF-hand Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain-1 (CALP1), a ubiquitously expressed, calcium-dependent cysteine protease, plays a critical role in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis. Its activity is intricately regulated by intracellular calcium levels, primarily through its own EF-hand motifs and its interaction with its regulatory subunit, calpain-4 (CAPNS1). Dysregulation of calpain-1 activity has been implicated in numerous pathologies, ranging from neurodegenerative diseases to cancer and cardiovascular disorders.

This technical guide provides an in-depth exploration of the molecular interactions between calpain-1 and other proteins containing the EF-hand calcium-binding motif. Understanding these interactions is paramount for elucidating the complex signaling networks governed by calcium and for the development of novel therapeutics targeting calpain-1-related diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound Interactions

Quantitative data on the direct interaction of calpain-1 with other EF-hand containing proteins beyond its own regulatory subunit is sparse in publicly available literature. However, detailed studies on the calpain-1 heterodimer provide crucial insights into the affinities and calcium dependence of these interactions.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Calcium Concentration | Notes |

| Calpain-1 (CAPN1) and Calpain-4 (CAPNS1) | Split-Nanoluciferase Biosensor | 185.4 nM | 5 mM Ca²⁺ | Higher affinity interaction in the presence of calcium compared to magnesium. |

| Calpain-1 (CAPN1) and Calpain-4 (CAPNS1) | Split-Nanoluciferase Biosensor | 361.8 nM | 5 mM Mg²⁺ | |

| Calpain-1 and Titin (I2-I6 region) | Not specified | 5.1 x 10⁻⁷ M (510 nM) | Sub-saturating Ca²⁺ (Kd for Ca²⁺ binding to peptidase is 25 µM) | Titin is not a classical EF-hand protein but this demonstrates high-affinity, calcium-dependent binding. |

Note: The half-maximal effective concentration (EC50) of Ca²⁺ required to support the interaction between the penta-EF-hand domains of CAPN1 and CAPNS1 is 59.9 µM.

Signaling Pathways and Logical Relationships

The interplay between calpain-1 and other EF-hand proteins is a critical node in calcium-mediated signaling. Below are graphical representations of these pathways and experimental workflows.

Caption: Calpain-1 signaling pathway.

Caption: Co-Immunoprecipitation Workflow.

The Dichotomous Role of Calpain-1 in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain-1 (CALP1), a calcium-dependent cysteine protease, is a key regulator of numerous cellular processes, including cell motility, proliferation, and signal transduction. Its role in apoptosis, or programmed cell death, is particularly complex and multifaceted. While often implicated as a pro-apoptotic factor, a growing body of evidence reveals that Calpain-1 also possesses significant anti-apoptotic properties. This technical guide provides a comprehensive overview of the anti-apoptotic functions of Calpain-1, detailing its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to investigate its activity. A balanced perspective is presented by also briefly covering its pro-apoptotic roles, offering a complete picture of its dichotomous nature in the regulation of cell fate.

The Dual Nature of Calpain-1 in Apoptosis

Calpain-1's involvement in apoptosis is context-dependent, varying with cell type, the nature of the apoptotic stimulus, and the cellular microenvironment. It can either promote or inhibit apoptosis through the specific cleavage of a diverse array of substrate proteins.

Anti-Apoptotic Functions of Calpain-1

The primary anti-apoptotic mechanism of Calpain-1 involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial pro-survival pathway in many cell types.

NF-κB Pathway Activation:

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκBα (inhibitor of kappa B alpha). Upon receiving specific signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes.

Calpain-1 can directly cleave IκBα, leading to its degradation. This provides an alternative, proteasome-independent pathway for NF-κB activation. This constitutive degradation of IκBα by Calpain-1 can contribute to a basal level of NF-κB activity, promoting cell survival[1]. In certain pathological conditions, such as sepsis-induced myocardial dysfunction, increased Calpain-1 activity leads to enhanced IκBα degradation and subsequent NF-κB activation, which, in this context, contributes to an inflammatory response but also highlights a direct regulatory link[2][3].

Pro-Apoptotic Functions of Calpain-1

Conversely, Calpain-1 can promote apoptosis through several mechanisms:

-

Direct Activation of Caspases: Calpain-1 can cleave and activate executioner caspases, such as caspase-7 and caspase-3, which are central to the apoptotic cascade[4].

-

Cleavage of Bcl-2 Family Proteins: Calpain-1 can cleave pro-apoptotic proteins like Bax and Bid. Cleavage of Bax can generate a more potent pro-apoptotic fragment, while cleavage of Bid can lead to the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway[5][6].

-

Mitochondrial Dysfunction: Calpain-1 can translocate to the mitochondria and cleave proteins of the electron transport chain, leading to mitochondrial dysfunction and the release of pro-apoptotic factors like apoptosis-inducing factor (AIF)[7][8].

Quantitative Data on Calpain-1 in Apoptosis

The following tables summarize quantitative data from various studies, illustrating the complex role of Calpain-1 in apoptosis.

| Calpain Inhibitor | Cell Line | IC50 (µM) | Effect | Reference |

| Aldehyde Inhibitor 1 | PC-3 (Prostate Cancer) | ~10 | Anti-proliferative | [9] |

| Aldehyde Inhibitor 2 | HeLa (Cervical Cancer) | ~5 | Anti-proliferative | [9] |

| Aldehyde Inhibitor 3 | Jurkat (T-cell Leukemia) | ~2 | Anti-proliferative, Induces Apoptosis | [9] |

| Aldehyde Inhibitor 4 | Daudi (Burkitt's Lymphoma) | >30 | Anti-proliferative | [9] |

| Calpeptin | SW480 (Colon Carcinoma) | Not specified | Blocks β-catenin cleavage | [4] |

| Calpain Inhibitor 1 | RKO, SK-HEP-1 (p53 wt) | 5 | Induces G0/G1 arrest and apoptosis |

Table 1: IC50 Values of Calpain Inhibitors and their Effects on Cancer Cell Lines. The induction of apoptosis by calpain inhibitors suggests an anti-apoptotic role for calpain in these cell lines.

| Experimental Condition | Cell Type | Measurement | Observation | Reference |

| Oxidative Stress | Wild-type vs. Calpain-1 KO neurons | TUNEL-positive cells | Calpain-1 KO neurons showed significantly fewer apoptotic cells (24.5% vs 41.1% in WT) | [7] |

| LPS-induced Sepsis | Mouse myocardium | IκBα protein levels | Significant degradation of IκBα, which was prevented by calpain inhibitors | [2][3] |

| v12k-Ras Transformation | Rat-1 fibroblasts | Calpain activity | 3.2-fold elevation in calpain activity compared to non-transformed cells | |

| v-Fos Transformation | 208F rat fibroblasts | Calpain activity | 1.5-fold elevation in calpain activity compared to non-transformed cells |

Table 2: Quantitative Analysis of Calpain-1 Activity and its Effect on Apoptosis. These studies provide evidence for both pro- and anti-apoptotic roles of Calpain-1.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving Calpain-1 in apoptosis.

References

- 1. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Targeted Gene Inactivation of Calpain-1 Suppresses Cortical Degeneration Due to Traumatic Brain Injury and Neuronal Apoptosis Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Role of Calpain I in Mitochondrial Release of Apoptosis-Inducing Factor in Ischemic Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Calpain Activity Is Generally Elevated during Transformation but Has Oncogene-Specific Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

The physiological role of endogenous CALP1-like peptides

An In-Depth Technical Guide to the Physiological Role of Endogenous Calcitonin Gene-Related Peptide (CGRP)

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in a wide array of physiological processes.[1] It is a member of the calcitonin family of peptides, which also includes calcitonin, amylin, adrenomedullin (AM), and adrenomedullin 2/intermedin (AM2/IMD).[2][3] CGRP is produced through tissue-specific alternative splicing of the calcitonin gene.[1][4] In humans, CGRP exists in two isoforms, α-CGRP and β-CGRP, which differ by three amino acids and are encoded by separate genes.[2] α-CGRP is the more predominantly studied form and is widely distributed in both the central and peripheral nervous systems, particularly in C and Aδ sensory fibers.[1][2] β-CGRP is primarily found in the enteric nervous system.[5] This guide provides a comprehensive overview of the molecular biology, signaling pathways, physiological functions, and therapeutic relevance of the CGRP family of peptides.

CGRP Receptors

CGRP exerts its effects by binding to a unique G protein-coupled receptor (GPCR).[6] The functional CGRP receptor is a complex composed of three proteins:

-

Calcitonin receptor-like receptor (CLR): A seven-transmembrane GPCR.[2][7]

-

Receptor activity-modifying protein 1 (RAMP1): A single-transmembrane protein that is essential for the transport of CLR to the cell surface and for high-affinity CGRP binding.[2][7]

-

Receptor component protein (RCP): An intracellular protein required for signal transduction.

The combination of CLR and RAMP1 forms the CGRP receptor.[3][7] The diversity of the calcitonin peptide family's biological actions is, in part, due to the combinatorial possibilities between CLR or the calcitonin receptor (CTR) with the three known RAMPs (RAMP1, RAMP2, and RAMP3).[3] For instance, the co-expression of CLR with RAMP2 or RAMP3 forms receptors for adrenomedullin, while the association of CTR with different RAMPs creates various amylin receptor subtypes.[3] CGRP itself can bind with high affinity to the amylin 1 (AMY1) receptor, which consists of the calcitonin receptor (CTR) and RAMP1.[7][8]

Signaling Pathways

Activation of the CGRP receptor initiates several intracellular signaling cascades, with the most well-characterized being the Gαs-mediated pathway.[1][9]

-

cAMP-PKA Pathway: Upon CGRP binding, the receptor complex couples to the Gαs protein, which activates adenylyl cyclase (AC).[1][9][10] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA).[1][9] PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which can lead to changes in gene expression.[1] This pathway is central to many of CGRP's physiological effects, including vasodilation.[9][10]

-

Other Signaling Pathways: Beyond the canonical cAMP pathway, CGRP receptor activation can also engage other signaling molecules.[1] In certain cell types, CGRP has been shown to activate:

-

Mitogen-activated protein kinases (MAPKs): Including extracellular signal-regulated kinase 1/2 (ERK1/2) and p38, which can influence processes like cell proliferation and survival.[1][11]

-

Phospholipase C (PLC): In some cells, the receptor can couple to Gαq/11, activating PLC, which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[9]

-

Nitric Oxide (NO): The vasodilatory effects of CGRP are mediated by both NO-dependent and NO-independent mechanisms.[1][11]

-

Below is a diagram illustrating the primary CGRP signaling pathways.

References

- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The calcitonin gene peptides: biology and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceofmigraine.com [scienceofmigraine.com]

- 8. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. droracle.ai [droracle.ai]

- 11. mdpi.com [mdpi.com]

The Evolutionary Conservation of CALP1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-like protein 1 (CALP1), also known as Calbrain or Calcium-binding protein 1 (CABP1), is a member of the calmodulin superfamily of calcium-binding proteins. It plays a crucial role in intracellular calcium signaling, a ubiquitous and versatile signaling mechanism that governs a myriad of cellular processes. The evolutionary conservation of this compound across diverse species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides a comprehensive exploration of the evolutionary conservation of this compound, detailing its signaling pathways, experimental methodologies for its study, and quantitative data on its sequence conservation.

Data Presentation: Evolutionary Conservation of this compound

The evolutionary conservation of this compound was assessed by comparing the amino acid sequences of its orthologs from five vertebrate species: Homo sapiens (Human), Pan troglodytes (Chimpanzee), Mus musculus (Mouse), Danio rerio (Zebrafish), and Xenopus tropicalis (Western clawed frog). The protein sequences were retrieved from the UniProt and NCBI databases. A multiple sequence alignment was performed using Clustal Omega, and the percentage identity matrix was calculated.

| Species | Homo sapiens | Pan troglodytes | Mus musculus | Danio rerio | Xenopus tropicalis |

| Homo sapiens | 100% | 99.5% | 98.6% | 76.8% | 85.9% |

| Pan troglodytes | 99.5% | 100% | 98.2% | 76.4% | 85.4% |

| Mus musculus | 98.6% | 98.2% | 100% | 77.2% | 86.8% |

| Danio rerio | 76.8% | 76.4% | 77.2% | 100% | 75.5% |

| Xenopus tropicalis | 85.9% | 85.4% | 86.8% | 75.5% | 100% |

Table 1: Percentage Identity Matrix of this compound Orthologs. The table displays the percentage of identical amino acid residues between the this compound protein sequences of the listed species.

The high degree of sequence identity, particularly among mammals (human, chimpanzee, and mouse show over 98% identity), strongly suggests a conserved three-dimensional structure and, consequently, a conserved function throughout vertebrate evolution. The significant, albeit lower, identity with zebrafish and frog orthologs indicates that the core functions of this compound were established early in vertebrate evolution.

Experimental Protocols

The study of this compound's evolutionary conservation and function involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.

Multiple Sequence Alignment and Phylogenetic Analysis

This protocol outlines the computational steps to assess the evolutionary relationship between this compound orthologs.

Objective: To align the amino acid sequences of this compound from different species and infer their evolutionary history.

Methodology:

-

Sequence Retrieval: Obtain the FASTA formatted protein sequences of this compound orthologs from public databases such as --INVALID-LINK-- or --INVALID-LINK--.

-

Multiple Sequence Alignment:

-

Utilize a multiple sequence alignment tool such as --INVALID-LINK-- or --INVALID-LINK--.

-

Paste the retrieved FASTA sequences into the input box.

-

Execute the alignment with default parameters. The algorithm will identify conserved regions and introduce gaps to maximize alignment scores.

-

-

Phylogenetic Tree Construction:

-

The output of the multiple sequence alignment (in a format like ClustalW or PHYLIP) can be used to generate a phylogenetic tree.

-

Use an online tool like "Simple Phylogeny" on the Clustal Omega results page or dedicated software like MEGA or PhyML.

-

Select a substitution model (e.g., JTT, WAG) and a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood).

-

The resulting tree visually represents the inferred evolutionary relationships.

-

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

This protocol describes a method to identify proteins that physically interact with this compound within a cell.

Objective: To isolate and identify proteins that form a complex with this compound.

Methodology:

-

Cell Lysis:

-

Culture cells expressing endogenous or tagged this compound.

-

Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add a primary antibody specific to this compound (or the tag) and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

-

Western Blotting for this compound Expression Analysis

This protocol details the detection of this compound protein in a sample.

Objective: To determine the presence and relative abundance of this compound protein.

Methodology:

-

Protein Extraction: Prepare protein lysates from cells or tissues as described in the Co-IP protocol.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Mandatory Visualization

Phylogenetic Tree of this compound Orthologs

Caption: Phylogenetic tree of this compound orthologs.

Experimental Workflow: Co-Immunoprecipitation

Methodological & Application

Modulating Neuronal Fate: Application of Calpain-1 Inhibitors in Primary Neuron Cultures

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calpain-1 (CAPN1), a calcium-dependent cysteine protease, is a critical regulator of neuronal function and fate. It plays a dual role, contributing to synaptic plasticity and neuroprotection under physiological conditions, while its overactivation is implicated in neurodegenerative pathways. In primary neuron cultures, a key in vitro model for neurobiological studies, precise modulation of Calpain-1 activity is essential for elucidating its roles in neuronal health and disease. These application notes provide detailed protocols for the use of Calpain-1 inhibitors in primary neuron cultures to study its downstream signaling and for neuroprotection assays.

Data Presentation: Calpain-1 Inhibitors in Neuronal Cultures

The following table summarizes the commonly used Calpain-1 inhibitors and their typical working concentrations in primary neuron cultures, as derived from published studies.